molecular formula C26H24N2O5 B2412906 3-(2,3-dimethoxybenzamido)-N-(3,4-dimethylphenyl)benzofuran-2-carboxamide CAS No. 888457-22-5

3-(2,3-dimethoxybenzamido)-N-(3,4-dimethylphenyl)benzofuran-2-carboxamide

Cat. No. B2412906
M. Wt: 444.487
InChI Key: FLKFPWLKETUYIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2,3-dimethoxybenzamido)-N-(3,4-dimethylphenyl)benzofuran-2-carboxamide, also known as DBIBB, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Synthesis and Pharmacological Applications

  • Development of Anti-Inflammatory and Analgesic Agents : Novel benzofuran compounds, including derivatives similar to the requested compound, have been synthesized for their potential anti-inflammatory and analgesic properties. These compounds demonstrate significant inhibitory activity on cyclooxygenase-2 (COX-2), showing potential as therapeutic agents in managing pain and inflammation (A. Abu‐Hashem et al., 2020).

Antimicrobial and Docking Studies

  • Antimicrobial Evaluation : Compounds synthesized from dimethoxybenzamido derivatives have been evaluated for their antimicrobial properties. This includes the synthesis and characterization of compounds with potential antimicrobial activity, providing a foundation for developing new therapeutic agents (Sailaja Rani Talupur et al., 2021).

Chemical Synthesis and Characterization

  • Catalytic Reaction Innovations : Research into catalytic processes involving carboxamides, such as the platinum-catalyzed intermolecular hydroamination of unactivated olefins, showcases the versatility of these compounds in synthetic chemistry. This highlights the role of carboxamides in facilitating the development of new synthetic methodologies (Xiang Wang and R. Widenhoefer, 2004).

Anticonvulsant Research

  • Exploring Anticonvulsant Potentials : The synthesis and screening of N-(2,6-dimethylphenyl)-substituted benzamides for anticonvulsant activities represent another area of application. This research contributes to understanding how modifications of the benzamide scaffold can impact pharmacological activity, potentially leading to new treatments for epilepsy and seizures (E. Afolabi and V. Okolie, 2013).

properties

IUPAC Name

3-[(2,3-dimethoxybenzoyl)amino]-N-(3,4-dimethylphenyl)-1-benzofuran-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O5/c1-15-12-13-17(14-16(15)2)27-26(30)24-22(18-8-5-6-10-20(18)33-24)28-25(29)19-9-7-11-21(31-3)23(19)32-4/h5-14H,1-4H3,(H,27,30)(H,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLKFPWLKETUYIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=C(C(=CC=C4)OC)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,3-dimethoxybenzamido)-N-(3,4-dimethylphenyl)benzofuran-2-carboxamide

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